2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is a compound that belongs to the class of organic compounds known as isoindoles. Isoindoles are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring. This particular compound features a pyrrolidine-1-sulfonyl group attached to the isoindole structure, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution-phase of cell apoptosis, or programmed cell death . It plays a significant role in the regulation of cell death, a process that is essential for the removal of damaged cells and maintaining cellular homeostasis .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of the target enzyme, or they can bind to the target and modify its function .
Biochemical Pathways
Given its target, it is likely involved in theapoptotic pathway . By targeting Caspase-3, it could potentially influence the process of programmed cell death .
Result of Action
Given its target, it may influence the process of apoptosis, leading to the removal of damaged or unnecessary cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindole derivatives with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole, widely used in medicinal chemistry for its pharmacological properties.
Uniqueness
This compound is unique due to the presence of both the isoindole and pyrrolidine-1-sulfonyl moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQMVDFIHULHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.